(2Z)-2-(benzenesulfonamidoimino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-chromene-3-carboxamide

Descripción

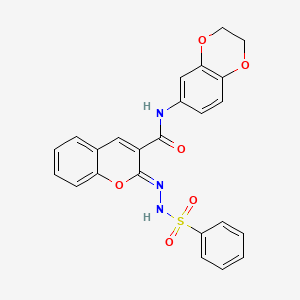

The compound (2Z)-2-(benzenesulfonamidoimino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-chromene-3-carboxamide is a synthetic molecule featuring a chromene backbone fused with a benzodioxin moiety and a benzenesulfonamidoimino group. The sulfonamide group is a hallmark of antimicrobial and anticancer agents, while the benzodioxin ring enhances metabolic stability and modulates receptor interactions .

Propiedades

IUPAC Name |

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O6S/c28-23(25-17-10-11-21-22(15-17)32-13-12-31-21)19-14-16-6-4-5-9-20(16)33-24(19)26-27-34(29,30)18-7-2-1-3-8-18/h1-11,14-15,27H,12-13H2,(H,25,28)/b26-24- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSUJXHCRRLSSN-LCUIJRPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=NNS(=O)(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C\3=CC4=CC=CC=C4O/C3=N\NS(=O)(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(benzenesulfonamidoimino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common route includes:

Formation of the Chromene Core: This can be achieved through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic conditions.

Introduction of the Benzenesulfonylhydrazinylidene Group: This step involves the reaction of the chromene derivative with benzenesulfonylhydrazine in the presence of a base such as triethylamine.

Attachment of the Dihydro-1,4-benzodioxin Group: This can be done through a nucleophilic substitution reaction where the chromene derivative reacts with a dihydro-1,4-benzodioxin derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the benzenesulfonylhydrazinylidene group, converting it to a benzenesulfonylhydrazine derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dihydro-1,4-benzodioxin moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Benzenesulfonylhydrazine derivatives.

Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

The compound is studied for its potential as a building block in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, the compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

The compound shows promise in medicinal chemistry, particularly as an anti-inflammatory and anticancer agent. Its ability to modulate biological pathways is of significant interest.

Industry

In the industrial sector, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism by which (2Z)-2-(benzenesulfonamidoimino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-chromene-3-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.

Comparación Con Compuestos Similares

Structural Analogues and Key Substituents

The table below summarizes structural analogues, their substituents, and biological activities:

Functional Group Analysis

- Benzodioxin Moiety: Present in the target compound, ’s Schiff base, and ’s flavones. This ring system enhances antihepatotoxic activity (e.g., 3',4'-dioxinoflavone reduced SGOT/SGPT levels in rats by 40–50% ) and improves metabolic stability .

- Sulfonamide Group : Critical in the target compound and ’s derivatives. Sulfonamides inhibit α-glucosidase (IC50 values < 10 µM in some cases) and exhibit antiproliferative effects against cancer cells .

- Chromene/Coumarin Backbone : The chromene core in the target compound and coumarin derivatives () may enhance binding to hydrophobic enzyme pockets, influencing solubility and bioavailability .

Research Findings and Structure-Activity Relationships (SAR)

Enzyme Inhibition

- α-Glucosidase Inhibition: Sulfonamide derivatives with electron-withdrawing substituents (e.g., -Cl, -NO2) show enhanced inhibition, suggesting the target compound’s benzenesulfonamidoimino group may act similarly .

- Anticholinesterase Activity : Benzodioxin-containing compounds in and demonstrate moderate AChE/BChE inhibition (30–50% at 100 µM), likely due to aromatic stacking interactions .

Antitumor and Antihepatotoxic Activity

- Flavones with a 1,4-dioxane ring () reduced hepatotoxicity markers (SGOT/SGPT) by 40–50% in rats, comparable to silymarin. The hydroxy methyl group at position 2" in dioxane-flavones increased activity over coumarins .

- Sulfonamide derivatives in exhibited broad-spectrum antitumor activity, with IC50 values < 20 µM against breast and colon cancer cell lines .

Metabolic Stability

- The benzodioxin ring in the target compound and ’s patented molecule likely reduces oxidative degradation, prolonging half-life in vivo .

Actividad Biológica

The compound (2Z)-2-(benzenesulfonamidoimino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-chromene-3-carboxamide (CAS Number: 902506-50-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 447.5 g/mol. The structure features a chromene core modified with a benzenesulfonamide group and a dioxin moiety, contributing to its diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C24H21N3O4S |

| Molecular Weight | 447.5 g/mol |

| CAS Number | 902506-50-7 |

Antimicrobial Effects

Recent studies have indicated that derivatives of chromene compounds exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains and fungi. The specific mechanism often involves the inhibition of cell wall synthesis or interference with essential metabolic pathways.

Anticancer Activity

Research has shown that compounds related to this chromene derivative possess cytotoxic effects on cancer cell lines. In vitro studies reveal that such compounds can induce apoptosis in tumor cells by activating intrinsic pathways and inhibiting key signaling proteins involved in cell proliferation.

Case Study:

A study involving a related chromene compound demonstrated an IC50 value of approximately 30 µM against the MDA-MB-231 breast cancer cell line, indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing biological efficacy.

Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of various enzymes. For example, it may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and is a target for diabetes treatment. Compounds structurally similar to this compound have shown promising results with IC50 values in the low nanomolar range.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The sulfonamide group may interact with active sites of enzymes, altering their function.

- Cell Cycle Arrest: Evidence suggests that chromene derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction: Activation of apoptotic pathways through mitochondrial signaling has been observed in studies involving similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.